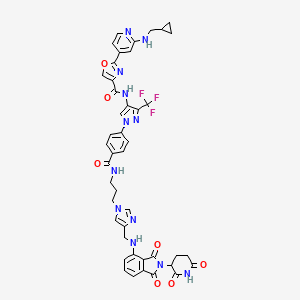

PROTAC IRAK4 degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(cyclopropylmethylamino)pyridin-4-yl]-N-[1-[4-[3-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]imidazol-1-yl]propylcarbamoyl]phenyl]-3-(trifluoromethyl)pyrazol-4-yl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H39F3N12O7/c45-44(46,47)37-31(53-39(62)32-22-66-41(54-32)26-13-15-48-34(17-26)51-18-24-5-6-24)21-58(56-37)28-9-7-25(8-10-28)38(61)49-14-2-16-57-20-27(52-23-57)19-50-30-4-1-3-29-36(30)43(65)59(42(29)64)33-11-12-35(60)55-40(33)63/h1,3-4,7-10,13,15,17,20-24,33,50H,2,5-6,11-12,14,16,18-19H2,(H,48,51)(H,49,61)(H,53,62)(H,55,60,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSXFMHKDNIZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)NCCCN6C=C(N=C6)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H39F3N12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC IRAK4 Degrader-1

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a specific focus on PROTAC IRAK4 degrader-1. IRAK4 is a serine/threonine kinase that serves as a master regulator in the innate immune system, playing a critical role in signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Beyond its kinase activity, IRAK4 also functions as an essential scaffolding protein for the assembly of the Myddosome signaling complex.[2][3] Traditional small-molecule inhibitors that target the kinase function may leave the scaffolding role intact, leading to incomplete pathway inhibition.[3][4] PROTACs offer a distinct and potentially superior therapeutic strategy by inducing the complete removal of the target protein via the cell's own ubiquitin-proteasome system (UPS).[5][6] By triggering the degradation of the entire IRAK4 protein, PROTACs eliminate both its kinase and scaffolding functions, offering the potential for a more profound and durable pharmacological effect.[1][2]

The IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is the most upstream and essential kinase in the TLR and IL-1R signaling pathways.[7][8] These pathways are fundamental to the innate immune response, recognizing pathogens and inflammatory signals to trigger a defensive cascade.[8][]

The signaling process is initiated upon ligand binding to TLRs or IL-1Rs, which leads to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[7] MyD88, through its death domain, then recruits IRAK4, initiating the formation of a higher-order signaling complex known as the Myddosome.[10] Within this complex, IRAK4 molecules are brought into close proximity, facilitating their trans-autophosphorylation and activation.[8] Activated IRAK4 then phosphorylates other IRAK family members, primarily IRAK1.[11] This phosphorylation event triggers a downstream cascade involving the activation of TRAF6, TAK1, and ultimately the IKK complex, which leads to the activation of transcription factors such as NF-κB and AP-1.[] These transcription factors then translocate to the nucleus to drive the expression of numerous pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[] Dysregulation of this pathway is a key driver in a multitude of autoimmune and inflammatory diseases.[2]

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. IRAK4 - Wikipedia [en.wikipedia.org]

- 8. PROTAC Degradation of IRAK4 for the Treatment of Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

An In-depth Technical Guide to IRAK4: Protein Structure, Kinase Function, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] As a key component of the innate immune system, IRAK4 plays a pivotal role in orchestrating inflammatory responses. Its dysregulation has been implicated in a wide range of autoimmune diseases, inflammatory disorders, and certain cancers, making it a highly attractive target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of IRAK4's protein structure, kinase function, and its role in signaling pathways, along with detailed experimental protocols and quantitative data to support research and drug development efforts.

IRAK4 Protein Structure

IRAK4 is a 460-amino acid protein with a molecular weight of approximately 52 kDa.[5] It is structurally organized into three key domains: an N-terminal death domain (DD), a central proline/serine/threonine-rich (ProST) domain, and a C-terminal kinase domain (KD).[1]

-

N-terminal Death Domain (DD): This domain is crucial for protein-protein interactions, mediating the recruitment of IRAK4 to the adaptor protein MyD88 (Myeloid Differentiation Primary Response 88) within the Myddosome signaling complex.[1]

-

ProST Domain: This region is involved in regulating protein-protein interactions and contributes to the overall stability of the IRAK protein.[1]

-

C-terminal Kinase Domain (KD): This domain harbors the catalytic activity of IRAK4, responsible for phosphorylating downstream substrates.[2] The kinase domain has a typical bilobed structure with an ATP-binding pocket located in the cleft between the N- and C-terminal lobes.[6] A unique feature of the IRAK4 kinase domain is the presence of a tyrosine gatekeeper residue, which influences inhibitor binding and selectivity.[7]

Kinase Function and Signaling Pathway

IRAK4 functions as the "master IRAK" as its kinase activity is essential for initiating the TLR/IL-1R signaling cascade.[5] The signaling pathway is initiated upon ligand binding to TLRs or IL-1Rs, which triggers the recruitment of the MyD88 adaptor protein. MyD88, through its death domain, then recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome.[3]

Within the Myddosome, IRAK4 molecules are brought into close proximity, facilitating their trans-autophosphorylation and activation.[3] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6 (TNF receptor-associated factor 6) and subsequent activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1).[3][8] This ultimately leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.[3][8]

IRAK4 Signaling Pathway Diagram

Caption: A simplified diagram of the MyD88-dependent IRAK4 signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to IRAK4 kinase activity and the potency of various inhibitors.

Table 1: Biochemical and Cellular IC50 Values for Selected IRAK4 Inhibitors

| Compound Name (Company) | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Features |

| Zimlovisertib (PF-06650833) (Pfizer) | IRAK4 Kinase | ~0.2[9] | 2.4 (PBMC assay)[9] | First IRAK4 inhibitor to enter clinical trials.[9] |

| Emavusertib (CA-4948) (Curis/Aurigene) | IRAK4 Kinase | 30[9] | - | Orally bioavailable, potent inhibitor with good cellular activity in ABC DLBCL and AML cell lines.[9] |

| Zabedosertib (BAY-1834845) (Bayer) | IRAK4 Kinase | 3.55[9][10] | - | Selective, orally active inhibitor with strong inhibition of TNFα secretion in rat splenic cells.[9] |

| BMS-986126 (BMS) | IRAK4 Kinase | 5.3[4] | - | A potent IRAK4 inhibitor. |

| KT-474 (Kymera Therapeutics) | IRAK4 Degrader | N/A (Degrader) | - | First-in-class oral IRAK4 degrader, targeting both kinase and scaffolding functions.[9] |

| IRAK4-IN-4 | IRAK4 Kinase | 2.8 | - | Also inhibits cGAS. |

| DW18134 | IRAK4 Kinase | 11.2[10] | - | Novel small-molecule IRAK4 kinase inhibitor.[10] |

| Unnamed Compound (Dana-Farber) | IRAK4 Kinase | 9[11] | - | Selective over IRAK1.[11] |

Table 2: IRAK4 Kinase Assay Parameters

| Parameter | Value | Reference |

| ATP Km | 13.6 µM | [12] |

| Substrate | Myelin Basic Protein (MBP) | [13][14] |

| Substrate | IRAK-1 (360-380) peptide | [15][16] |

| Enzyme Concentration (for in vitro assays) | 1.25 - 7.5 nM | [14][17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical IRAK4 Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to measure IRAK4 kinase activity by quantifying the amount of ADP produced.[1]

Materials:

-

Recombinant human IRAK4 enzyme

-

IRAK4 substrate (e.g., Myelin Basic Protein or a synthetic peptide)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]

-

Test compounds (inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]

-

Prepare a master mix containing kinase buffer, IRAK4 enzyme, and substrate.

-

Add 2 µL of the enzyme/substrate master mix to each well.[1]

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[1]

-

Incubate the plate at room temperature for 60 minutes.[1]

-

Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[1]

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[1]

-

Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to IRAK4 activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for IRAK4 Inhibition (Cytokine Measurement)

This protocol outlines a method to assess the cellular potency of an IRAK4 inhibitor by measuring its effect on TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).[9]

Materials:

-

Human PBMCs

-

RPMI-1640 culture medium supplemented with 10% FBS

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)

-

Test compounds (inhibitors)

-

ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)

-

96-well cell culture plates

-

Plate reader for ELISA

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to rest for 2 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Pre-treat the cells with the diluted compounds or vehicle control for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each compound concentration and determine the cellular IC50 value.

Western Blot Analysis of IRAK4 and Phospho-IRAK1

This protocol describes the detection of total IRAK4 protein levels and the phosphorylation status of its direct substrate, IRAK1, in cell lysates.[8][18]

Materials:

-

Cell line of interest (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

Stimulant (e.g., LPS)

-

Test compounds (inhibitors)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-IRAK4, anti-phospho-IRAK1, anti-total-IRAK1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Plate cells and treat with test compounds and/or stimulants as required.

-

Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[8]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.[8]

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[8]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody overnight at 4°C.[8]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.[8]

-

Quantify band intensities using densitometry software and normalize to the loading control.

Experimental Workflows

The following diagrams illustrate common experimental workflows for studying IRAK4.

IRAK4 Inhibitor Screening Workflow

Caption: A typical workflow for the screening and development of IRAK4 inhibitors.

IRAK4 Protein Interaction Analysis Workflow (Co-Immunoprecipitation)

Caption: A workflow for identifying proteins that interact with IRAK4 using co-immunoprecipitation.

Conclusion

IRAK4's central role in innate immune signaling makes it a compelling target for the development of novel therapeutics for a host of inflammatory and autoimmune diseases. A thorough understanding of its structure, function, and signaling pathways, coupled with robust experimental methodologies, is crucial for advancing research and drug discovery in this area. This guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of IRAK4 and harnessing its therapeutic potential.

References

- 1. promega.com [promega.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. rcsb.org [rcsb.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. IRAK-4 Peptide Substrate; IRAK-1 (360-380) - 1 mg [anaspec.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. benchchem.com [benchchem.com]

The Role of IRAK4 in TLR/IL-1R Signaling: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal serine/threonine kinase that serves as a master regulator in the innate immune signaling cascades initiated by Toll-like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs). Functioning as both a critical kinase and an essential scaffold protein, IRAK4 is indispensable for the activation of downstream pathways leading to inflammatory responses. Its central role in orchestrating these responses has positioned IRAK4 as a high-value therapeutic target for a multitude of autoimmune diseases, inflammatory disorders, and certain cancers. This technical guide provides an in-depth exploration of IRAK4's structure, its mechanism of action within the TLR/IL-1R pathway, quantitative data on its function, detailed experimental protocols for its study, and its significance as a drug target.

Introduction: The TLR/IL-1R Signaling Axis

The innate immune system relies on pattern recognition receptors (PRRs) to detect signs of infection or cellular distress. Among the most critical of these are the Toll-like Receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs), and the Interleukin-1 Receptor (IL-1R) family, which responds to endogenous inflammatory cytokines. Activation of these receptors triggers a signaling cascade, predominantly through the adaptor protein MyD88, that culminates in the activation of key transcription factors like NF-κB and AP-1. This leads to the production of a host of pro-inflammatory cytokines and chemokines, mounting a swift and potent inflammatory response. Central to the initiation and propagation of this signal is the kinase IRAK4.

IRAK4: The Apex Kinase and Scaffold

IRAK4 is considered the "master IRAK" as it functions upstream of other IRAK family members (IRAK1, IRAK2, and IRAK-M) and is absolutely essential for signal transduction. Its role is twofold: it possesses intrinsic kinase activity and also serves as a crucial scaffold for the assembly of the primary signaling complex.

Mechanism of Action: The Myddosome Assembly

Upon ligand binding, TLRs or IL-1Rs recruit the adaptor protein MyD88 through interactions between their respective Toll/Interleukin-1 Receptor (TIR) domains. MyD88 then recruits IRAK4 via homotypic interactions between their death domains (DD). This event seeds the formation of a higher-order signaling complex known as the Myddosome. The Myddosome consists of a helical assembly of 6-8 MyD88, 4 IRAK4, and 4 IRAK1 or IRAK2 molecules.

Within this complex, the proximity of IRAK4 molecules induces their dimerization and trans-autophosphorylation, leading to full kinase activation. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, which subsequently dissociate from the Myddosome to interact with and activate TRAF6, an E3 ubiquitin ligase. TRAF6 activation leads to the engagement of downstream kinase cascades, ultimately activating NF-κB and MAPK pathways for inflammatory gene expression.

Figure 1: Simplified overview of the IRAK4-mediated TLR/IL-1R signaling pathway.

Quantitative Data on IRAK4 Function

Precise quantitative measurements are essential for modeling signaling pathways and for drug development. The following table summarizes key data related to IRAK4.

| Parameter | Value | Organism/System | Method |

| Kinetic Parameters | |||

| ATP Km | ~5.3 - 13.6 µM | Human (recombinant) | Radiometric Assay |

| Specific Kinase Activity | 126 pmol/µg x min | Human (recombinant) | Radiometric Assay |

| Binding Affinities (Kd) | |||

| IRAK4 - MyD88 | Not available | - | - |

| IRAK4 - IRAK1 | Not available | - | - |

| Note: While specific Kd values are not readily available in the literature, the interactions are known to be high-affinity, mediated by death domains, and essential for Myddosome formation. | |||

| Inhibitor Potency (IC50) | |||

| PF-06650833 (vs. IL-6 production) | 2.4 nM | Human PBMCs | Cell-based Assay |

| PF-06650833 (vs. TNF-α production) | 2.4 nM | Human PBMCs | Cell-based Assay |

| Compound 42 (vs. TNF-α production) | 8.9 nM | Mouse (LPS-induced) | In vivo Assay |

| Compound 42 (vs. IL-6 production) | 8.9 nM | Mouse (LPS-induced) | In vivo Assay |

Key Experimental Protocols

The following protocols are fundamental for studying IRAK4's function and its interactions within the signaling pathway.

In Vitro IRAK4 Kinase Assay

This assay quantifies the phosphotransferase activity of IRAK4, essential for screening inhibitors and studying its enzymatic properties.

Principle: Recombinant active IRAK4 is incubated with a specific substrate (e.g., Myelin Basic Protein or a synthetic peptide) and radiolabeled ATP ([γ-32P]ATP). The incorporation of the radiolabel into the substrate is measured as an indicator of kinase activity.

Methodology:

-

Reaction Cocktail Preparation: Prepare a 2X ATP/substrate cocktail. For example, add 100 µl of 10 mM ATP to 1.25 ml of 6 µM substrate peptide, then dilute to 2.5 ml with dH2O.

-

Reaction Buffer: Prepare a 4X reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 40 mM MgCl2, 4 mM Na3VO4, 200 mM β-glycerophosphate, 8 mM DTT).

-

Enzyme Preparation: Dilute recombinant IRAK4 in 1X reaction buffer to the desired concentration.

-

Reaction Initiation: In a 96-well plate, combine 25 µl of the enzyme solution with 25 µl of the 2X ATP/substrate cocktail to start the reaction. For inhibitor studies, pre-incubate the enzyme with the compound before adding the ATP/substrate mix.

-

Incubation: Incubate the reaction plate at 25-30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µl of 50 mM EDTA or 0.5% phosphoric acid.

-

Signal Detection: Transfer 25 µl of the reaction to a streptavidin-coated or phosphocellulose filter plate. After washing away unincorporated [γ-32P]ATP, quantify the incorporated radioactivity using a scintillation counter.

Figure 2: General workflow for an in vitro IRAK4 radiometric kinase assay.

Co-Immunoprecipitation (Co-IP) of IRAK4-MyD88

This protocol is used to verify the physical interaction between IRAK4 and its binding partner MyD88 within a cellular context.

Principle: An antibody targeting a "bait" protein (e.g., MyD88) is used to capture it from a cell lysate. If a "prey" protein (IRAK4) is bound to the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

Methodology:

-

Cell Culture and Lysis: Culture cells (e.g., HEK293T cells overexpressing tagged IRAK4 and MyD88, or THP-1 monocytes) and stimulate with a TLR/IL-1R ligand (e.g., LPS or IL-1β) for various time points if desired. Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).

-

Lysate Pre-clearing: Centrifuge the lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 30-60 minutes at 4°C, then centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody against the bait protein (e.g., anti-MyD88) or an isotype control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add a slurry of Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

-

Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using a primary antibody against the prey protein (anti-IRAK4). A fraction of the initial lysate ("input") should be run alongside to confirm protein expression.

IRAK4 as a Therapeutic Target

The absolute requirement of IRAK4 for MyD88-dependent signaling makes it an exceptionally attractive target for therapeutic intervention. Unlike targeting individual downstream cytokines, inhibiting IRAK4 offers the potential to block the production of a broad spectrum of inflammatory mediators at their source.

Strategies for Targeting IRAK4:

-

Kinase Inhibition: Small molecule inhibitors that compete with ATP for the kinase domain's active site have been the primary focus. These inhibitors can effectively block the phosphorylation cascade.

-

Protein Degradation: Newer modalities, such as Proteolysis Targeting Chimeras (PROTACs), are being developed. These molecules induce the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. This dual-action approach may offer a more profound and sustained anti-inflammatory effect.

Numerous IRAK4 inhibitors and degraders are currently in preclinical and clinical development for diseases including rheumatoid arthritis, lupus, hidradenitis suppurativa, and various hematological malignancies.

Conclusion

IRAK4 is a master switch in the TLR/IL-1R signaling pathway, possessing a dual functionality that is critical for the initiation of innate immune responses. Its role as both an active kinase and a structural scaffold within the Myddosome complex highlights its centrality in inflammation. The methodologies described herein provide a framework for the continued investigation of its complex biology. As a therapeutic target, IRAK4 holds immense promise, and ongoing drug development efforts are poised to translate our deep understanding of its function into novel treatments for a wide range of debilitating inflammatory and autoimmune diseases.

The Advent of IRAK4 Degraders: A Technical Guide to the Discovery and Synthesis of Novel PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a prime therapeutic target for a host of inflammatory diseases and certain cancers. Traditional small-molecule inhibitors, while promising, often fail to completely abrogate IRAK4's function due to its dual role as both a kinase and a scaffold protein. Proteolysis-Targeting Chimeras (PROTACs) offer a paradigm-shifting alternative by inducing the selective, catalytic degradation of the entire IRAK4 protein. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel IRAK4 PROTACs. It includes a summary of key quantitative data, detailed experimental protocols for their characterization, and visualizations of the core biological and experimental pathways.

Introduction: IRAK4 as a High-Value Therapeutic Target

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of the innate immune system.[1] It is a crucial component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of a higher-order signaling complex known as the Myddosome.[4] Within this complex, IRAK4's kinase activity is essential for the phosphorylation and activation of downstream targets, including IRAK1.[5] This cascade ultimately triggers the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

However, the scaffolding function of IRAK4, which is independent of its kinase activity, is also critical for the assembly of the Myddosome and subsequent signal transduction.[] This dual functionality means that traditional kinase inhibitors may not fully block the inflammatory signaling, leading to limited clinical efficacy.[7][8] This limitation has driven the development of alternative therapeutic modalities, with targeted protein degradation via PROTACs emerging as a particularly powerful strategy.[2][] By inducing the complete removal of the IRAK4 protein, PROTACs can abolish both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.[2][9]

The PROTAC Approach for IRAK4 Degradation

PROTACs are heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of a target protein.[2] An IRAK4 PROTAC is comprised of three key components:

-

A "warhead" ligand that binds to IRAK4.

-

A ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[10]

-

A chemical linker that connects the two ligands.[2]

The PROTAC molecule works catalytically by inducing the formation of a transient ternary complex between IRAK4 and the E3 ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of IRAK4. The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[11]

References

- 1. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]

- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

E3 Ligase Recruitment by IRAK4 PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a spectrum of diseases, including autoimmune disorders and certain cancers. As a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4 possesses both kinase and scaffolding functions that are pivotal for the activation of downstream inflammatory responses. Traditional small-molecule inhibitors have focused on ablating the kinase function of IRAK4, but this approach may not fully neutralize its pathological roles, which are also dependent on its scaffolding capabilities.

Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful therapeutic modality to overcome the limitations of conventional inhibitors. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. An IRAK4 PROTAC typically consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase. By forming a ternary complex between IRAK4 and an E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions. This guide provides a comprehensive technical overview of the recruitment of E3 ligases by IRAK4 PROTACs, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological and experimental processes.

Data Presentation: Quantitative Analysis of IRAK4 PROTACs

The efficacy of IRAK4 PROTACs is evaluated through various quantitative metrics, primarily the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The choice of the recruited E3 ligase, commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), significantly influences the degradation profile.

Cereblon-Recruiting IRAK4 PROTACs

Cereblon-based PROTACs have demonstrated high potency in degrading IRAK4. One of the most well-characterized examples is KT-474.

| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| KT-474 | Cereblon | THP-1 | 0.88 | 101 | [1] |

| OCI-LY10 | 2.0 | >90 | [1] | ||

| Human PBMCs | 2.1 | >90 | [2] | ||

| RAW 264.7 | 4.0 | Not Reported | [2] | ||

| PROTAC IRAK4 degrader-11 | Cereblon | HEK293 | 2.29 | 96.25 | [3] |

| FIP22 | Cereblon | Not Specified | 3.2 | Not Reported | [4] |

Von Hippel-Lindau (VHL)-Recruiting IRAK4 PROTACs

VHL-recruiting PROTACs have also been developed to effectively degrade IRAK4.

| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 9 | VHL | PBMCs | 151 | >95 | [5][6] |

| Dermal Fibroblasts | 36 | Not Reported | [5] | ||

| Compound 8 | VHL | PBMCs | 259 | >90 | [6] |

| Compound 3 | VHL | PBMCs | ~3000 | ~50 | [5] |

Signaling Pathways and Mechanisms

IRAK4 Signaling Pathway

IRAK4 is a central node in the MyD88-dependent signaling cascade downstream of TLRs and IL-1Rs. Upon ligand binding, MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that results in the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[3]

Caption: Simplified IRAK4 Signaling Pathway.

Mechanism of Action of IRAK4 PROTACs

IRAK4 PROTACs function by inducing the formation of a ternary complex between IRAK4 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to IRAK4, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.[3]

Caption: General Mechanism of IRAK4 PROTAC Action.

Experimental Protocols

Western Blot for IRAK4 Degradation

This is a fundamental assay to quantify the reduction of IRAK4 protein levels following PROTAC treatment.[7]

a. Cell Culture and Treatment:

-

Seed cells (e.g., THP-1, PBMCs) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Immunoblotting:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the IRAK4 band intensity to the loading control.

-

Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.

-

Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Caption: Western Blot Experimental Workflow.

Ternary Complex Formation Assays

These assays are crucial for confirming the PROTAC-induced proximity of IRAK4 and the E3 ligase.

1. Cell Preparation:

-

Co-transfect HEK293 cells with plasmids encoding for IRAK4 fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).

-

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

2. Assay Procedure:

-

Label the HaloTag®-E3 ligase fusion protein with the HaloTag® NanoBRET® 618 Ligand (acceptor).

-

Treat the cells with a serial dilution of the IRAK4 PROTAC.

-

Add the NanoBRET® Nano-Glo® Substrate (furimazine).

-

Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

3. Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

1. Reagents:

-

Purified, tagged proteins (e.g., His-tagged IRAK4, GST-tagged E3 ligase).

-

FRET-pair antibodies (e.g., Anti-His-Terbium (donor) and Anti-GST-d2 (acceptor)).

2. Assay Procedure:

-

In a microplate, combine the purified IRAK4 and E3 ligase proteins with a serial dilution of the PROTAC.

-

Add the donor and acceptor antibody pair to the wells.

-

Incubate to allow for ternary complex formation and antibody binding.

-

Read the plate on a TR-FRET-compatible reader.

3. Data Analysis:

-

Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.

1. Reagents:

-

Purified, tagged proteins (e.g., GST-tagged IRAK4, FLAG-tagged CRBN).

-

AlphaLISA® acceptor beads (e.g., anti-FLAG).

-

AlphaLISA® donor beads (e.g., Glutathione).

2. Assay Procedure:

-

Incubate the tagged IRAK4 and E3 ligase with a serial dilution of the PROTAC.

-

Add the AlphaLISA® acceptor and donor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-compatible reader.

3. Data Analysis:

-

The signal is proportional to the amount of ternary complex formed. A bell-shaped curve is characteristic of this assay.

In-Cell Ubiquitination Assay[6]

This assay confirms that the formation of the ternary complex leads to the ubiquitination of IRAK4.

a. Cell Treatment and Lysis:

-

Treat cells with the IRAK4 PROTAC at a concentration known to induce degradation. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated IRAK4.

-

Lyse the cells as described in the Western Blot protocol.

b. Immunoprecipitation:

-

Incubate the cell lysates with an anti-IRAK4 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the immune complexes.

-

Wash the beads to remove non-specifically bound proteins.

c. Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Perform Western blotting as described previously.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated IRAK4.

Conclusion

The development of IRAK4-targeting PROTACs represents a significant advancement in the pursuit of novel therapeutics for inflammatory and oncological diseases. By recruiting E3 ubiquitin ligases to induce the degradation of IRAK4, these molecules can overcome the limitations of traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of the protein. The successful clinical progression of IRAK4 degraders like KT-474 underscores the potential of this approach. A thorough understanding and application of the quantitative assays and experimental protocols detailed in this guide are essential for the continued development and optimization of this promising class of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to IRAK4-PROTAC-E3 Ligase Ternary Complex Formation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] As a critical node in the innate immune system, dysregulation of the IRAK4 pathway is a key driver in the pathogenesis of numerous autoimmune diseases, inflammatory disorders, and cancers.[2][3] While traditional small molecule inhibitors can block the kinase activity of IRAK4, they fail to address its crucial scaffolding function, which is essential for the assembly of the Myddosome signaling complex.[1][4][5]

Proteolysis Targeting Chimeras (PROTACs) offer a revolutionary therapeutic strategy that moves beyond occupancy-based inhibition to an event-driven mechanism of protein elimination.[1] PROTACs are heterobifunctional molecules that hijack the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6] By eliminating the entire IRAK4 protein, this modality abrogates both its kinase and scaffolding functions, promising a more profound and durable pharmacological effect.[1][7] The cornerstone of this technology is the formation of a productive ternary complex consisting of IRAK4, the PROTAC, and an E3 ubiquitin ligase.[1][4] This guide provides a comprehensive technical overview of the principles governing the formation of this complex, detailing quantitative data, experimental protocols, and the intricate molecular relationships that drive IRAK4 degradation.

The IRAK4 Signaling Pathway

IRAK4 is the "master IRAK" in the mammalian IRAK family, essential for initiating the innate immune response.[2] Upon stimulation of TLRs or IL-1Rs by their respective ligands, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) is recruited. MyD88, through its death domain, then recruits IRAK4, initiating the formation of a higher-order signaling complex known as the Myddosome.[8] Within this complex, IRAK4 is activated and phosphorylates IRAK1.[8][9] This phosphorylation event triggers a cascade involving the E3 ligase TRAF6, leading to the activation of TAK1 and subsequently the IKK complex.[7] Ultimately, this pathway results in the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory genes.[5][7]

Figure 1: The MyD88-dependent IRAK4 signaling pathway.

Core Mechanism: PROTAC-Mediated IRAK4 Degradation

IRAK4-targeting PROTACs are bifunctional molecules composed of a ligand that binds to IRAK4 (the "warhead"), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][7] The degradation process is a catalytic cycle that co-opts the cell's UPS.[7]

-

Ternary Complex Formation : The cycle begins when the PROTAC molecule simultaneously binds to an IRAK4 protein and an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a transient IRAK4-PROTAC-E3 ligase ternary complex.[4][7] This induced proximity is the critical first step for degradation.[7]

-

Ubiquitination : Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of IRAK4.[1][7]

-

Proteasomal Recognition and Degradation : The poly-ubiquitinated IRAK4 protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1][7]

-

PROTAC Recycling : Following the degradation of IRAK4, the PROTAC molecule is released and can participate in another degradation cycle, enabling its sub-stoichiometric and catalytic activity.[1][6][10]

Figure 2: Catalytic cycle of PROTAC-mediated IRAK4 degradation.

Quantitative Data for IRAK4 Degraders

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The formation of a stable ternary complex is a critical, and often rate-limiting, step for efficient protein degradation.[4] Below is a summary of publicly available data for notable IRAK4-targeting PROTACs.

Table 1: Degradation Potency of VHL-Recruiting IRAK4 PROTACs

| Compound ID | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| Compound 3 | PBMCs | Western Blot | 3000 | ~50 | [11] |

| Compound 8 | PBMCs | Western Blot | 259 | >90 | [3][11] |

| Compound 9 | PBMCs | Western Blot | 151 | >95 |[3][11] |

Table 2: Degradation Potency of Cereblon-Recruiting IRAK4 PROTACs

| Compound ID | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| KT-474 | THP-1 | Not Specified | <1 | >90 | [3] |

| KT-474 | RAW 264.7 | Not Specified | 4.0 | Not Reported |[12] |

Note: PBMCs are Peripheral Blood Mononuclear Cells. Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols for Ternary Complex Analysis

Verifying the mechanism of action of an IRAK4 PROTAC requires a suite of assays to confirm target engagement, ternary complex formation, ubiquitination, and degradation.

Ternary Complex Formation Assays (In Vitro & In-Cell)

These assays directly measure the PROTAC-induced proximity between IRAK4 and the E3 ligase.

Protocol 5.1.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [7][13]

-

Objective : To quantify the PROTAC-induced formation of the IRAK4:E3 ligase complex in a biochemical setting.

-

Principle : Recombinant, tagged IRAK4 (e.g., His-tagged) and E3 ligase (e.g., GST-tagged) are used. FRET-paired antibodies (e.g., anti-His-Terbium (donor) and anti-GST-d2 (acceptor)) are added. When the PROTAC brings IRAK4 and the E3 ligase into proximity, the donor and acceptor fluorophores are close enough for energy transfer to occur, generating a signal proportional to the amount of ternary complex.[7][13]

-

Methodology :

-

Reagent Preparation : Prepare serial dilutions of the IRAK4 PROTAC in an appropriate assay buffer. Prepare a master mix of purified His-IRAK4, GST-E3 ligase, anti-His-Tb antibody, and anti-GST-d2 antibody.

-

Assay Setup : In a low-volume 384-well plate, add the PROTAC dilutions.

-

Reaction Initiation : Add the protein/antibody master mix to each well.

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the complex to form.

-

Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor reference).

-

Analysis : Calculate the TR-FRET ratio (Acceptor/Donor) and plot it against the PROTAC concentration to determine the EC50 for complex formation.

-

Protocol 5.1.2: NanoBRET™ Assay (Live Cell) [3][4][13]

-

Objective : To monitor the formation of the IRAK4-PROTAC-E3 ligase ternary complex in real-time within living cells.

-

Principle : Cells are co-transfected with plasmids encoding IRAK4 fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (the acceptor). A fluorescent HaloTag® ligand is added, which labels the E3 ligase. Upon addition of a PROTAC and the NanoLuc® substrate, if a ternary complex forms, the donor and acceptor are brought into proximity, and Bioluminescence Resonance Energy Transfer (BRET) occurs.[4]

-

Methodology :

-

Cell Preparation : Co-transfect HEK293 cells with plasmids for NanoLuc®-IRAK4 and HaloTag®-CRBN. Plate the transfected cells in a white, 96-well plate and incubate for 24 hours.[4]

-

Labeling : Add the fluorescent HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase.

-

Treatment : Add serial dilutions of the IRAK4 PROTAC to the wells.

-

Detection : Add the NanoLuc® substrate to all wells.

-

Data Acquisition : Immediately measure the luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor) using a luminometer with BRET capabilities.

-

Analysis : Calculate the BRET ratio. Plot the corrected ratio against PROTAC concentration to determine the EC50 for in-cell ternary complex formation.[13]

-

Cellular Degradation Assays

These assays measure the primary outcome of PROTAC action: the reduction of IRAK4 protein levels.

Protocol 5.2.1: Western Blot Analysis [3][11]

-

Objective : To visualize and quantify the reduction in IRAK4 protein levels following PROTAC treatment.

-

Methodology :

-

Cell Culture and Treatment : Seed cells (e.g., PBMCs, THP-1) and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).[11]

-

Cell Lysis : Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane and probe with a primary antibody specific for IRAK4. Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection : Add a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and plot the percentage of remaining IRAK4 against PROTAC concentration to calculate DC50 and Dmax values.

-

Figure 3: General experimental workflow for evaluating IRAK4 PROTACs.

Structural Biology and Key Challenges

The rational design of effective PROTACs is greatly aided by an understanding of the three-dimensional structure of the ternary complex.[1] High-resolution structural data from techniques like X-ray crystallography can provide an atomic-level blueprint of the protein-protein and protein-ligand interactions that stabilize the complex.[1][14]

However, obtaining these structures is challenging due to several factors:

-

Transient Nature : The ternary complexes are often dynamic and transient, making them difficult to crystallize.[1]

-

The Hook Effect : At high concentrations, PROTACs can form unproductive binary complexes (IRAK4-PROTAC and PROTAC-E3 ligase) that compete with and prevent the formation of the productive ternary complex, leading to a bell-shaped dose-response curve.[4][15]

-

Linker Optimization : The length, composition, and rigidity of the linker are critical for achieving a productive ternary complex geometry that positions a lysine on IRAK4 for efficient ubiquitination.[11] An improperly designed linker may lead to a stable but non-productive complex or fail to form a complex at all.[11]

Computational modeling and biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for measuring the kinetics and thermodynamics of complex formation, providing valuable insights to guide medicinal chemistry efforts.[16][17][18]

Conclusion

The targeted degradation of IRAK4 via PROTAC technology represents a compelling therapeutic strategy for a host of inflammatory diseases and cancers.[5] The success of this approach is fundamentally dependent on the efficient formation of a productive IRAK4-PROTAC-E3 ligase ternary complex. Understanding the interplay between the target protein, the PROTAC's chemical features, and the recruited E3 ligase is paramount. By employing a robust suite of biophysical and cellular assays as detailed in this guide, researchers can effectively quantify ternary complex formation, measure degradation efficacy, and rationally design the next generation of potent and selective IRAK4 degraders. The continued advancement in this field, supported by detailed mechanistic and structural insights, holds the promise of delivering novel therapeutics that can overcome the limitations of traditional inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sinobiological.com [sinobiological.com]

- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. diva-portal.org [diva-portal.org]

- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 17. biorxiv.org [biorxiv.org]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of an IRAK4 PROTAC: An In-depth Technical Guide to the Uptake and Distribution of PROTAC IRAK4 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of PROTAC IRAK4 degrader-1 (also identified as compound I-210). This molecule is a heterobifunctional degrader designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of innate immunity. Understanding the cellular pharmacology of this PROTAC is paramount for optimizing its therapeutic potential in treating inflammatory and autoimmune diseases.

Introduction to IRAK4 and Targeted Protein Degradation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited and activated, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. Given its central role, IRAK4 is a prime therapeutic target.

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that, instead of merely inhibiting a target protein, induces its degradation. This compound is composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite complex formation leads to the ubiquitination of IRAK4, marking it for destruction by the proteasome.

Data Presentation: In Vitro Degradation of IRAK4

Quantitative data on the cellular uptake and distribution of this compound are not extensively available in the public domain. However, its efficacy in inducing IRAK4 degradation has been characterized in specific cell lines.

| Cell Line | Concentration (µM) | IRAK4 Degradation (%) |

| OCI-LY-10 | 0.01 | <20%[1][2][3] |

| OCI-LY-10 | 0.1 | >20-50%[1][2][3] |

| OCI-LY-10 | 1 | >50%[1][2][3] |

Mandatory Visualizations

IRAK4 Signaling Pathway

Caption: Simplified IRAK4 signaling cascade initiated by TLR/IL-1R activation.

This compound Mechanism of Action

Caption: Catalytic cycle of IRAK4 degradation mediated by this compound.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for assessing cellular uptake and distribution of a PROTAC.

Experimental Protocols

Detailed experimental data for the cellular uptake and distribution of this compound are not publicly available. The following are detailed, generalized protocols based on established methodologies for characterizing PROTACs.

Protocol for IRAK4 Degradation by Western Blot

Objective: To quantify the reduction in IRAK4 protein levels following treatment with this compound.

Materials:

-

Cell line of interest (e.g., OCI-LY-10)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose/PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary anti-IRAK4 and anti-loading control antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the IRAK4 signal to the loading control signal. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.

Protocol for Cellular Uptake Quantification by LC-MS/MS

Objective: To measure the intracellular concentration of this compound.

Materials:

-

Cell line of interest

-

This compound

-

Ice-cold PBS

-

Acetonitrile (B52724) with an internal standard

-

LC-MS/MS system

Procedure:

-

Cell Plating and Treatment: Plate cells in a multi-well plate and treat with a known concentration of this compound for a defined period.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any unbound PROTAC.

-

Count the cells in a parallel well to determine the average cell number per well.

-

-

Extraction: Lyse the cells and extract the PROTAC by adding a known volume of acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet cell debris and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Data Analysis:

-

Generate a standard curve using known concentrations of the PROTAC.

-

Calculate the intracellular concentration of the PROTAC based on the standard curve and the known cell volume.

-

Protocol for Assessing Cell Permeability using NanoBRET™ Target Engagement Assay

Objective: To assess the ability of this compound to engage IRAK4 inside living cells, which serves as a surrogate for cellular permeability and target engagement.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding IRAK4-NanoLuc® fusion

-

Transfection reagent

-

NanoBRET™ Kinase Tracer

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

Plate reader capable of measuring luminescence

Procedure:

-

Transfection: Co-transfect cells with the IRAK4-NanoLuc® fusion construct.

-

Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

-

Assay Preparation:

-

Prepare a solution of the NanoBRET™ tracer and this compound at various concentrations in Opti-MEM®.

-

-

Treatment: Add the tracer and PROTAC solutions to the cells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

-

Luminescence Measurement: Add the Nano-Glo® Substrate and measure the donor and acceptor luminescence using a plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by the PROTAC will result in a decrease in the BRET signal, allowing for the determination of an IC50 value, which reflects the intracellular target engagement.

Conclusion

This compound has demonstrated concentration-dependent degradation of IRAK4 in cancer cell lines. While specific data on its cellular uptake and distribution are limited, the established methodologies outlined in this guide provide a robust framework for such investigations. A thorough understanding of the cellular pharmacology, including permeability, intracellular concentration, and subcellular localization, is critical for the continued development of this and other PROTAC-based therapeutics. Future studies quantifying these parameters will be invaluable for correlating cellular exposure with downstream pharmacological effects and ultimately, for translating the promise of IRAK4 degradation into clinical success.

References

In Vitro Characterization of IRAK4 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of this pathway is a key driver in a multitude of inflammatory and autoimmune diseases.[3] IRAK4 possesses a dual function, acting as both a kinase that phosphorylates downstream targets like IRAK1 and as a crucial scaffolding protein essential for the assembly of the Myddosome signaling complex.[4][5][6]

Traditional small molecule inhibitors that target only the kinase function of IRAK4 may not be sufficient to completely abrogate its signaling capabilities.[5][7] Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy to overcome this limitation.[6][7] This approach, often utilizing Proteolysis Targeting Chimeras (PROTACs), induces the complete elimination of the IRAK4 protein, thereby ablating both its catalytic and scaffolding functions.[1][8] PROTACs are heterobifunctional molecules that bring IRAK4 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4]

This technical guide provides a comprehensive overview of the core in vitro assays and methodologies used to characterize and quantify the degradation of IRAK4, offering a framework for the evaluation of novel degrader compounds.

IRAK4 Signaling and the Mechanism of Targeted Degradation

The IRAK4 signaling cascade is central to the innate immune response. Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4, initiating the formation of the "Myddosome" complex.[5][9] Within this complex, IRAK4 is activated and proceeds to phosphorylate IRAK1.[9][10] This phosphorylation event triggers a downstream cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[9][11]

PROTACs disrupt this pathway by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to IRAK4 and an E3 ligase (commonly Cereblon or Von Hippel-Lindau), forming a ternary complex.[5][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for recognition and degradation by the 26S proteasome.[6][12]

Quantitative Data Summary

The efficacy of IRAK4 degraders is primarily assessed by their potency (DC50, the concentration required for 50% degradation) and maximal level of degradation (Dmax).[4][13] The functional consequence is often measured by the inhibition of cytokine production (IC50).

Table 1: In Vitro Degradation Potency of IRAK4 PROTACs

| Compound | Cell Type | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|

| KT-474 | Human PBMCs | 0.88 - 2.1 | >90% - 101% | [3][13][14] |

| KT-474 | THP-1 cells | 8.9 | Not Specified | [3] |

| KT-474 | OCI-LY10 cells | 2.0 | >95% | [6][15] |

| KT-474 | RAW 264.7 cells | 4.034 | Not Specified | [6] |

| Compound 9 | Human PBMCs | 151 | >95% | [7][13] |

| Compound 3 | Human PBMCs | 3000 | 50% | [7] |

| Degrader-5 | HEK-293T cells | 405 | Not Specified |[6] |

Table 2: Functional Activity of IRAK4 Degraders vs. Inhibitors

| Compound | Modality | Cell Type | Stimulant | Cytokine | IC50 | Reference |

|---|---|---|---|---|---|---|

| KT-474 | Degrader | Human PBMCs | LPS/R848 | IL-6 | 1.7 µM | [3] |

| KT-474 | Degrader | Human PBMCs | LPS + IL-1β | IL-6 | Not Specified (>90% inhib.) | [16] |

| PF-06650833 | Inhibitor | Human PBMCs | LPS/R848 | IL-6 | 1.1 µM | [3] |

| Compound 9 | Degrader | Human PBMCs | R848 | Various | (Inhibits multiple cytokines) |[7] |

Experimental Protocols

A logical workflow is essential for the comprehensive in vitro characterization of an IRAK4 degrader. This typically begins with assessing protein degradation and confirming the mechanism of action, followed by evaluating the functional consequences on downstream signaling.

Protocol 1: Western Blotting for IRAK4 Degradation

This is the most common method to qualitatively and semi-quantitatively assess the degradation of IRAK4.[5][17]

-

Objective: To visualize and quantify the reduction in IRAK4 protein levels following treatment with a degrader.[1]

-

Materials:

-

Cell lines (e.g., THP-1, PBMCs, OCI-LY10).[16]

-

IRAK4 degrader compound and vehicle control (DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[5]

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-IRAK4, anti-loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system and densitometry software.

-

-

Methodology:

-

Cell Treatment: Plate cells at an appropriate density. Treat with various concentrations of the IRAK4 degrader or DMSO for the desired time (e.g., 2, 6, 12, 24 hours).[1][13]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer. Centrifuge lysates to pellet cell debris and collect the supernatant.[1][5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13][16]

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare with Laemmli sample buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1][13]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with primary anti-IRAK4 antibody overnight at 4°C.[1]

-

Wash the membrane (e.g., 3 times with TBST).[1]

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again. Repeat the process for the loading control antibody.[1]

-

-

Detection & Analysis: Apply ECL substrate and visualize protein bands using an imaging system. Quantify band intensities using densitometry software and normalize IRAK4 levels to the loading control.[1]

-

Protocol 2: Quantitative Immunoassays (ELISA/MSD)

These assays provide high-throughput, quantitative measurement of IRAK4 protein levels.[1]

-

Objective: To precisely quantify the concentration of IRAK4 in cell lysates.[1]

-

Methodology (ELISA Principle):

-

Plate Coating: Use a 96-well plate pre-coated with a capture antibody specific for IRAK4.

-

Sample Addition: Add prepared cell lysates (from Protocol 1) and standards to the wells. Incubate to allow IRAK4 to bind to the capture antibody.

-

Washing: Wash wells to remove unbound materials.[1]

-

Detection: Add a detection antibody (often biotinylated), followed by an enzyme conjugate (e.g., Streptavidin-HRP).[11]

-

Substrate Addition: Add a substrate solution (e.g., TMB) to develop a color signal. Stop the reaction with a stop solution.[1]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve to determine the IRAK4 concentration in the samples.[1][11]

-

-

Methodology (MSD Principle):

-

Plate Setup: Use MSD plates pre-coated with a capture antibody.

-

Sample Incubation: Add lysates and incubate.

-

Detection: Add a SULFO-TAG labeled detection antibody and incubate.[1]

-

Reading: Wash the plate, add MSD Read Buffer, and read the plate on an MSD instrument. The instrument measures the light emitted upon electrochemical stimulation, which is proportional to the amount of IRAK4.[1]

-

Data Analysis: Calculate the percentage of IRAK4 degradation relative to the vehicle control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.[1]

-

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the degrader induces ubiquitination of IRAK4, a key step in the PROTAC mechanism.[5]

-

Objective: To detect the poly-ubiquitination of IRAK4 in response to PROTAC treatment.

-

Methodology (based on Immunoprecipitation):

-

Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours prior to lysis) to allow ubiquitinated proteins to accumulate, and a vehicle control.[5][7]

-

Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).[5]

-

Immunoprecipitation (IP):

-

Incubate cell lysates with an anti-IRAK4 antibody to capture IRAK4 and its binding partners.

-

Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[5]

-

Wash the beads to remove non-specific binders.

-

-

Western Blot Analysis:

-

Elute the captured proteins from the beads and run on an SDS-PAGE gel.

-

Perform a Western blot as described in Protocol 1.

-

Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated IRAK4, which will appear as a high-molecular-weight smear.

-

Probe a separate blot with an anti-IRAK4 antibody to confirm successful immunoprecipitation.[18]

-

-

Protocol 4: Functional Assay - Cytokine Release

This assay measures the downstream functional consequence of IRAK4 degradation.[3][16]

-

Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., IL-6, TNF-α) production following IRAK4 degradation.[11][16]

-

Materials:

-

Methodology:

-

Cell Preparation: Isolate and culture PBMCs in 96-well plates.[11]

-

Pre-treatment: Treat the cells with various concentrations of the IRAK4 degrader or vehicle control for a specified time (e.g., 2-18 hours).[3][13]

-

Stimulation: Add a TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848) to all wells except the unstimulated control.[11][13]

-

Incubation: Incubate for a period sufficient for cytokine production (e.g., 6-24 hours).[11][13]

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatant.[16]

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or MSD as described in Protocol 2.[16]

-

Data Analysis: Calculate the percentage of cytokine inhibition relative to the stimulated vehicle control. Determine the IC50 value, the concentration of the degrader that inhibits 50% of cytokine production.[16]

-

Conclusion

The targeted degradation of IRAK4 presents a compelling therapeutic strategy for a range of inflammatory and autoimmune diseases.[3][5] By eliminating the entire protein, degraders abrogate both the kinase and scaffolding functions of IRAK4, offering the potential for a more profound and sustained pharmacological effect compared to traditional kinase inhibitors.[3][8][19] The comprehensive in vitro characterization outlined in this guide, from quantifying degradation and confirming the mechanism to assessing functional outcomes, provides a robust framework for researchers and drug developers to identify and advance promising IRAK4-targeting therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. sinobiological.com [sinobiological.com]

- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 11. benchchem.com [benchchem.com]